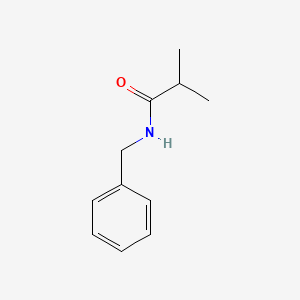

N-benzyl-2-methylpropanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4774-58-7 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-benzyl-2-methylpropanamide |

InChI |

InChI=1S/C11H15NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

InChI Key |

QHQKYJAIOSKSFL-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(=O)NCC1=CC=CC=C1 |

Other CAS No. |

4774-58-7 |

Origin of Product |

United States |

Significance of the N Benzyl Propanamide Core Structure in Chemical Synthesis and Biological Studies

The N-benzyl-propanamide scaffold is a recurring motif in molecules designed for biological applications. The amide bond provides structural rigidity and the capacity for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. ontosight.aiontosight.ai The benzyl (B1604629) group, a simple aromatic substituent, can engage in various non-covalent interactions and serves as a versatile anchor point for further chemical modifications.

The significance of this core structure is evident in the development of various therapeutic agents. For instance, the N-benzyl amide functionality is a key component in a series of novel salinomycin (B1681400) derivatives synthesized to exhibit potent anticancer activity, particularly against drug-resistant cell lines. nih.govresearchgate.net In these derivatives, the N-benzyl amide modification was shown to be crucial for their biological effect. nih.gov Similarly, derivatives featuring the N-benzyl amide structure have been investigated as γ-secretase inhibitors, which are relevant in the study of Alzheimer's disease. nih.gov Further research has demonstrated that N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides possess significant analgesic properties, in some cases exceeding that of the reference drug diclofenac. nuph.edu.ua The presence of the N-benzyl amide moiety is also found in ligands developed for the translocator protein (TSPO), a target for neuroinflammatory and neurological disorders. acs.org

Overview of Research Trajectories for N Benzyl 2 Methylpropanamide and Analogous Amides

Established Synthetic Pathways for this compound Scaffolds

The creation of the this compound scaffold relies on fundamental amide bond formation strategies. These methods are well-established in organic chemistry and provide reliable routes to this and similar amide structures.

General Amide Bond Formation Strategies

The formation of an amide bond is a cornerstone of organic synthesis. nih.gov Traditionally, this involves the reaction of a carboxylic acid derivative with an amine. studysmarter.co.uk The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures to drive off water. acs.org Therefore, activation of the carboxylic acid is a common strategy. This can be achieved through various coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. acs.orgacs.org

Another prevalent method involves the use of acyl halides or anhydrides, which are more reactive towards amines. acs.org These reactions are typically rapid and efficient. Enzymatic strategies have also been developed, utilizing enzymes like lipases to catalyze amide bond formation, often under milder conditions. nih.gov

Specific Precursor Reactions and Conditions (e.g., Amine with Acyl Halide)

A primary and specific method for synthesizing this compound is the reaction between benzylamine (B48309) and isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution. nih.gov The nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. ontosight.ai Anhydrous conditions are often preferred to prevent hydrolysis of the highly reactive acyl chloride. The reaction between methylbenzylamine and isobutyryl chloride has also been studied, yielding N-methyl-N-benzyl-2-methylpropanamide. nih.gov

Derivatives such as N-Benzyl-2-bromo-2-methylpropanamide can be synthesized by reacting 2-bromo-2-methylpropanoyl chloride with benzylamine. ontosight.ai Similarly, N-Benzyl-2-bromo-N-methylpropanamide is synthesized from 2-bromo-propanoyl chloride and N-methylbenzylamine. ontosight.ai

Advanced Catalytic and Stereoselective Synthesis Approaches for this compound Derivatives

Modern synthetic chemistry has seen the development of more sophisticated methods for amide bond formation, including catalytic and stereoselective approaches that offer greater efficiency, control, and access to chiral molecules.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for constructing C-N bonds, including those in amides. arabjchem.orgmdpi.com These methods can offer milder reaction conditions and broader substrate scope compared to traditional methods. For instance, iron-catalyzed reactions have been used for the synthesis of various N-heterocycles, demonstrating the utility of affordable and non-toxic metals in C-N bond formation. arabjchem.org

Electrochemical methods catalyzed by transition metals, such as copper salts, have been developed for the amidation of C-H bonds. researchgate.net This approach allows for the direct formation of N-benzylamides from benzyl (B1604629) derivatives and nitriles. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions are also widely used in the synthesis of complex amides and their derivatives. nih.gov Furthermore, borate (B1201080) esters, such as B(OCH2CF3)3, have been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines, including N-benzylamides, under relatively mild conditions. acs.orgacs.org

Enantioselective Synthesis Strategies and Chiral Induction

The synthesis of chiral amides is of significant interest, particularly in the pharmaceutical industry. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts or chiral auxiliaries. For N-benzylamide derivatives, strategies often involve the use of chiral ligands in transition metal-catalyzed reactions. For example, Ni/photoredox dual catalysis with bi-oxazoline (BiOX) ligands has been used for the enantioselective cross-coupling to form chiral N-benzylic heterocycles. nih.gov

The synthesis of axially chiral benzamides has been accomplished through enantioselective cobalt-catalyzed C-H activation/annulation. researchgate.net Another approach involves the use of chiral lithium amides, such as lithium N-α-methylbenzyl-N-benzylamide, to induce asymmetry in reactions. semanticscholar.org

Chemical Reactivity Profiles and Reaction Mechanisms of this compound

The reactivity of this compound is primarily centered around the amide functionality and the adjacent benzylic position. The amide bond itself is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield benzylamine and isobutyric acid.

The N-benzyl group can be subject to various transformations. For example, oxidative debenzylation can occur to yield the primary amide. organic-chemistry.org The hydrogen atoms on the benzylic carbon can be abstracted under certain conditions, leading to further functionalization.

The mechanism of amide bond formation from carboxylic acids and amines generally involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. acs.org In the case of acyl chlorides, the mechanism is a direct nucleophilic acyl substitution. studysmarter.co.uk Computational studies have provided detailed insights into the reaction mechanisms, including the role of catalysts and the energetics of different pathways. acs.orgacs.orgrsc.org For instance, in silane-mediated amide bond formation, the steric effect of the silane (B1218182) reagent and the substrates plays a crucial role in the reaction rate. rsc.org

Derivatives of this compound exhibit their own characteristic reactivity. For example, the bromine atom in N-Benzyl-2-bromo-2-methylpropanamide serves as a good leaving group, making it a useful precursor for nucleophilic substitution and cross-coupling reactions. ontosight.aiontosight.ai Similarly, the epoxy group in N-Benzyl-2,3-epoxy-2-methylpropanamide is susceptible to ring-opening reactions with various nucleophiles. ontosight.ai

Oxidation and Reduction Pathways of Amide and Benzyl Moieties

The chemical reactivity of this compound and its analogs is significantly influenced by the amide and benzyl functional groups. These moieties can undergo various oxidation and reduction reactions, leading to a diverse range of products.

Oxidation:

The benzyl group in N-benzyl amides is susceptible to oxidation. A notable transformation is oxidative debenzylation. Research has shown that N-benzyl amides can be efficiently converted to their corresponding primary or secondary amides through this process. One effective method involves the use of an alkali metal bromide, such as potassium bromide (KBr), in the presence of an oxidant like Oxone. acs.orgacs.org This reaction proceeds under mild conditions and is considered a green-sustainable method as it avoids the use of transition metals. acs.orgacs.org The mechanism involves the in-situ generation of a bromo radical from the oxidation of the bromide ion. acs.org This radical then abstracts a hydrogen atom from the benzylic position of the N-benzyl amide, forming a benzyl radical intermediate. acs.org This intermediate is subsequently oxidized to an iminium cation, which is then hydrolyzed to yield the debenzylated amide. acs.org This method has been successfully applied to a broad range of N-benzyl amide substrates, including those with various functional groups, providing the corresponding amides in high yields. acs.orgacs.org

Another approach to the oxidation of the benzyl group involves organocatalysis. N-hydroxyimides, in combination with a small amount of an iron salt, can catalyze the aerobic oxidation of benzylic methylenes to ketones. nih.gov While this is more directly applicable to compounds with a methylene (B1212753) group adjacent to the phenyl ring, the underlying radical mechanism shares similarities with the oxidative processes that could potentially transform the benzylic C-H bond in N-benzyl amides. nih.gov

The amide functionality itself can be formed through the oxidation of precursor molecules. For instance, N-benzylaldimines, which can be prepared from the condensation of an aldehyde with benzylamine, undergo oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) and boron trifluoride etherate (BF₃·OEt₂) to produce N-benzylamides in high yields. thieme-connect.com

Reduction:

The reduction of the amide group in compounds structurally related to this compound typically yields the corresponding amine. Various reducing agents and catalytic systems have been developed for this transformation. A combination of aluminum chloride (AlCl₃) and lithium aluminum hydride (LiAlH₄) has been used to reduce N-bis(2-chloroethyl)amides to the corresponding N-bis(2-chloroethyl)amines. cdnsciencepub.com

Modern methods often employ catalytic hydrosilylation. For example, tris(pentafluorophenyl)boron, B(C₆F₅)₃, has been shown to be an effective catalyst for the reduction of tertiary amides using a silane as the reducing agent, achieving near-quantitative yields under mild conditions. organic-chemistry.org Similarly, iridium catalysts, such as Vaska's complex (IrCl(CO)(PPh₃)₂), in combination with tetramethyldisiloxane (TMDS), are effective for the reduction of tertiary amides to amines. frontiersin.org This process is believed to proceed through an N,O-silylacetal intermediate generated via iridium-catalyzed hydrosilylation of the carbonyl group. frontiersin.org

The benzyl group itself is a common protecting group in organic synthesis and its reductive cleavage is a key transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for N-debenzylation. acs.org However, the efficiency of this process can sometimes be hindered by catalyst poisoning from the amine product. acs.org To overcome this, mixed catalytic systems have been developed. For instance, the combination of Pd/C with niobic acid on carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under mild conditions, providing the deprotected amines in excellent yields. acs.org

Furthermore, the chemoselective reduction of other functional groups within the molecule is also of significant interest. For example, in α-keto amides, the keto group can be enantioselectively reduced to a hydroxyl group using chiral oxido-vanadium(V) complexes with reducing agents like pinacolborane or catecholborane. rsc.org

A summary of selected oxidation and reduction reactions is presented in the table below.

| Reaction Type | Substrate Type | Reagents and Conditions | Product Type |

| Oxidative Debenzylation | N-Benzyl Amides | KBr, Oxone, MeNO₂, 30 °C | Amides |

| Amide Formation | N-Benzylaldimines | m-CPBA, BF₃·OEt₂ | N-Benzylamides |

| Amide Reduction | Tertiary Amides | AlCl₃, LiAlH₄ | Tertiary Amines |

| Amide Reduction | Tertiary Amides | B(C₆F₅)₃, Silane | Tertiary Amines |

| Amide Reduction | Tertiary Amides | IrCl(CO)(PPh₃)₂, TMDS | Tertiary Amines |

| N-Debenzylation | N-Benzyl Amines | H₂, Pd/C, Nb₂O₅/C | Primary/Secondary Amines |

| Ketone Reduction | α-Keto Amides | Chiral Oxido-vanadium(V) complex, Pinacolborane/Catecholborane | α-Hydroxy Amides |

Nucleophilic Substitution Reactions at Substituted Positions

Nucleophilic substitution reactions are fundamental to the derivatization of this compound and its analogs. These reactions allow for the introduction of various functional groups at different positions within the molecule, enabling the synthesis of new compounds with potentially altered chemical and biological properties.

One key area for nucleophilic substitution is at the α-position of the propanamide moiety. For instance, N-benzyl-2-bromo-2-methylpropanamide, a halogenated derivative, serves as a versatile intermediate. ontosight.ai The bromine atom at the 2-position is a good leaving group, making this site susceptible to attack by various nucleophiles. The synthesis of N-benzyl-2-bromo-2-methylpropanamide itself typically involves the reaction of 2-bromo-2-methylpropanoyl chloride with benzylamine in the presence of a base. ontosight.ai This bromo-substituted amide can then react with nucleophiles, leading to the substitution of the bromine atom.

Another significant reaction is transamidation, which involves the substitution of the amine portion of the amide. A protocol for the transamidation of N-benzyl-N-Boc-amides has been developed that proceeds under transition metal-free and base-free conditions. sioc-journal.cn This reaction features the high reactivity of N-Boc-imides and proceeds via a direct acyl nucleophilic substitution mechanism, providing a diverse array of substituted amides in good to excellent yields. sioc-journal.cn The mild, base-free conditions are particularly advantageous as they help preserve the enantiopurity of chiral amino-acid-derived nucleophiles and amides with epimerizable stereocenters. sioc-journal.cn

The benzyl group can also be a site for nucleophilic substitution, particularly if it is appropriately functionalized. For example, in derivatives of 3-amino-N-benzyl-N-methylpropanamide, the benzyl group can undergo nucleophilic substitutions with various reagents, which is a crucial aspect in the development of new pharmaceutical compounds.

The following table summarizes key nucleophilic substitution reactions relevant to this compound and its analogs.

| Reaction Type | Substrate | Nucleophile/Reagent | Product |

| Substitution at α-carbon | N-Benzyl-2-bromo-2-methylpropanamide | Various Nucleophiles | α-Substituted N-benzyl-2-methylpropanamides |

| Transamidation | N-Benzyl-N-Boc-amides | Amines | Substituted Amides |

| Substitution on Benzyl Ring | Functionalized N-benzyl amides | Various Nucleophiles | Derivatized N-benzyl amides |

Cyclo-condensation Reactions Leading to Heterocyclic Derivatives

Cyclo-condensation reactions involving derivatives of this compound are a powerful tool for the synthesis of various heterocyclic compounds. These reactions typically involve the formation of a new ring through the reaction of two or more functional groups.

A key example is the base-promoted reaction of N-benzyl-2-bromo-2-methylpropanamide with lactams (cyclic amides) such as pyrrolidin-2-one, piperidin-2-one, and perhydroazepin-2-one. psu.edu In the presence of a base like sodium hydride in tetrahydrofuran (B95107) (THF), these reactions afford the corresponding spiro-oxazolidinone derivatives. psu.edu Specifically, the reaction leads to the formation of pyrrolidino-, piperidino-, and azepino-spiro-oxazolidin-4-ones. psu.edu The yields of these reactions can be influenced by the ring size of the lactam. psu.edu

The mechanism of this cyclo-condensation involves the deprotonation of the lactam by the base, followed by nucleophilic attack on the N-benzyl-2-bromo-2-methylpropanamide. Subsequent intramolecular cyclization results in the formation of the spiro-heterocyclic system.

Furthermore, N-benzyl-2-bromo-2-methylpropanamide can also undergo cross-condensation reactions with other amides. For example, its reaction with N-methyl-p-bromobenzamide in the presence of sodium hydride yields 3-benzyl-2-p-bromophenyl-5,5-dimethyl-2-methylamino-oxazolidin-4-one. psu.edu These oxazolidinone derivatives are themselves interesting heterocyclic compounds with potential for further chemical modification.

The table below provides examples of cyclo-condensation reactions.

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| N-Benzyl-2-bromo-2-methylpropanamide | Pyrrolidin-2-one | NaH / THF | Pyrrolidino-spiro-oxazolidin-4-one derivative |

| N-Benzyl-2-bromo-2-methylpropanamide | Piperidin-2-one | NaH / THF | Piperidino-spiro-oxazolidin-4-one derivative |

| N-Benzyl-2-bromo-2-methylpropanamide | Perhydroazepin-2-one | NaH / THF | Azepino-spiro-oxazolidin-4-one derivative |

| N-Benzyl-2-bromo-2-methylpropanamide | N-Methyl-p-bromobenzamide | NaH / THF | 3-Benzyl-2-p-bromophenyl-5,5-dimethyl-2-methylamino-oxazolidin-4-one |

N-Debenzylation Mechanisms in Amide Systems

The removal of the benzyl group from the nitrogen atom of an amide, known as N-debenzylation, is a crucial deprotection step in multi-step organic syntheses. The benzyl group is widely used as a protecting group for amines and amides due to its general stability and the various methods available for its removal. acs.orgacs.org

Several mechanisms can be employed for the N-debenzylation of amide systems, broadly categorized into oxidative, reductive, and acid-based cleavage methods. acs.orgacs.org

Oxidative Debenzylation: This approach involves the oxidation of the benzylic position. A well-established method utilizes an alkali metal bromide, like KBr, with an oxidant such as Oxone. acs.orgacs.org The proposed mechanism begins with the oxidation of the bromide ion to a bromo radical. acs.org This radical then abstracts a benzylic hydrogen atom from the N-benzyl amide to form a benzyl radical intermediate. acs.org This radical is then oxidized, likely in a one-electron transfer, to form an iminium cation. acs.org Finally, hydrolysis of the iminium cation cleaves the N-benzyl bond, yielding the debenzylated amide and benzaldehyde. acs.org This method is advantageous due to its mild conditions and avoidance of transition metals. acs.orgacs.org

Reductive Debenzylation: This is perhaps the most common method for N-debenzylation and is typically achieved through catalytic hydrogenolysis. acs.org The standard conditions involve reacting the N-benzyl amide with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. acs.org The mechanism involves the adsorption of the N-benzyl amide onto the palladium surface, followed by the oxidative addition of the C-N bond to the metal. Subsequent reaction with hydrogen leads to the cleavage of the bond and the formation of the debenzylated amide and toluene. A challenge with this method can be the deactivation of the catalyst by the amine product, which can coordinate strongly to the palladium surface. acs.org To mitigate this, additives or modified catalysts can be used. For instance, a mixed catalyst system of Pd/C and niobic acid on carbon (Nb₂O₅/C) has been shown to enhance the efficiency of hydrogenative debenzylation. acs.org

Acid-Based Cleavage: While more common for N-benzyl amines, strong Lewis acids can also be used to cleave the N-benzyl bond in some amide systems, although this often requires harsh conditions. acs.org

| Debenzylation Method | Key Reagents | Mechanistic Highlights |

| Oxidative | Alkali metal bromide (e.g., KBr), Oxidant (e.g., Oxone) | Formation of a bromo radical, hydrogen abstraction to form a benzyl radical, oxidation to an iminium cation, and subsequent hydrolysis. acs.org |

| Reductive (Catalytic Hydrogenolysis) | H₂, Pd/C | Adsorption onto the catalyst surface, oxidative addition of the C-N bond to palladium, and hydrogen-mediated cleavage. acs.org |

Strategic Derivatization for Functional Enhancement and Library Generation

Strategic modification of the benzyl and alkyl (in this case, the isobutyryl) moieties of this compound is a cornerstone of medicinal chemistry and materials science, primarily aimed at conducting structure-activity relationship (SAR) studies. SAR studies systematically alter the chemical structure of a compound to understand how these changes affect its biological activity or physical properties. This knowledge is crucial for optimizing lead compounds into more potent and selective drugs or materials with enhanced functionalities.

Modification of the Benzyl Moiety:

The aromatic benzyl ring offers numerous positions for substitution, allowing for fine-tuning of steric, electronic, and hydrophobic properties.

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) onto the phenyl ring can significantly alter the electron density of the ring and the benzylic position. For example, in studies on related N-benzyl amides, various substituted benzyl groups have been incorporated to probe their effect on biological activity. acs.org The electronic nature of the substituent can influence binding affinity to biological targets through modified electrostatic or cation-π interactions.

Steric Effects: Varying the size and position of substituents on the benzyl ring can probe the steric requirements of a binding pocket. Introducing bulky groups like tert-butyl or smaller groups like methyl or halogens at the ortho-, meta-, or para-positions can help map the topology of a receptor or enzyme active site.

Modification of the Alkyl (Isobutyryl) Moiety:

The 2-methylpropanamide (isobutyryl) portion of the molecule also presents opportunities for modification to explore SAR.

Chain Length and Branching: The isobutyryl group can be replaced with other acyl groups of varying chain length (e.g., acetyl, propionyl, butyryl) or branching patterns (e.g., n-butyryl vs. isobutyryl vs. sec-butyryl vs. tert-butyryl). These changes can affect the compound's conformation and how it fits into a binding site.

Introduction of Functional Groups: The alkyl chain can be functionalized with groups that can act as hydrogen bond donors or acceptors (e.g., hydroxyl, amino groups) or introduce chirality. For instance, the synthesis of α-branched lactams from N-benzyl glutarimide (B196013) derivatives demonstrates the functionalization adjacent to the amide carbonyl. frontiersin.org

Halogenation: Introducing halogens, such as bromine in N-benzyl-2-bromo-2-methylpropanamide, not only provides a handle for further nucleophilic substitution but can also enhance binding affinity through halogen bonding or by altering metabolic pathways. ontosight.ai

By systematically making these modifications and assessing the resulting changes in activity, researchers can build a comprehensive SAR profile. This information guides the rational design of second-generation compounds with improved properties, leading to the generation of focused chemical libraries for further screening and development.

Introduction of Heterocyclic and Aryl Substituents

The strategic incorporation of aryl and heterocyclic moieties into the core structure of this compound and its analogues is a significant area of chemical synthesis. These modifications are pursued to alter the molecule's steric and electronic properties. Methodologies for these transformations range from intramolecular cyclizations and rearrangement reactions to multi-component assembly processes, enabling the creation of a diverse array of substituted amide derivatives.

Synthesis of Aryl-Substituted Amides

The introduction of aryl groups onto the amide nitrogen or adjacent carbons can be achieved through rearrangement reactions, which are effective for forming carbon-nitrogen or carbon-carbon bonds under specific conditions.

A notable method for β-arylation involves a palladium-catalyzed reaction of N-benzylamide derivatives. acs.org Mechanistic studies suggest that the reaction proceeds via a 1,4-aryl migration from the nitrogen atom to the benzylic carbon, a transformation similar to the Truce-Smiles rearrangement. acs.org The process is initiated by the deprotonation of the benzylic proton, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form a Meisenheimer intermediate. acs.org Subsequent cleavage of the C–N bond yields the β-arylated product. acs.org The efficiency of this migration is influenced by the electronic nature of the migrating aryl group; electron-deficient aryl groups have been shown to produce higher yields. acs.org

Another significant strategy is the Smiles rearrangement, which facilitates the conversion of phenols to anilines. The rearrangement of 2-aryloxy-2-methylpropanamides can be used to synthesize N-aryl-2-hydroxy-2-methylpropanamides. researchgate.netthieme-connect.com For instance, N-(benzo[b]thiophen-4-yl)-2-hydroxy-2-methylpropanamide has been synthesized from 4-hydroxybenzo[b]thiophene via a Smiles rearrangement. nih.gov

| Starting Material | Reaction Type | Product | Yield | Source |

|---|---|---|---|---|

| N-benzylamide derivative with anilide moiety | Palladium-catalyzed 1,4-aryl migration (Truce-Smiles type) | β-Aryl indanone derivative | Moderate to high, better with electron-deficient aryl groups | acs.org |

| 4-Hydroxybenzo[b]thiophene and a propanamide precursor | Smiles Rearrangement | N-(benzo[b]thiophen-4-yl)-2-hydroxy-2-methylpropanamide | 90% | researchgate.netnih.gov |

Synthesis of Heterocyclic-Substituted Amides

The incorporation of heterocyclic systems can be accomplished by constructing the ring system from an acyclic N-benzylamide precursor or by attaching a pre-formed heterocycle to the amide framework.

Intramolecular Cyclization

A key strategy for forming heterocyclic structures is through intramolecular cyclization. Base-assisted intramolecular nucleophilic addition of carbanions generated from N-benzylamides has been shown to produce bicyclic lactams. rsc.org This process allows for the assembly of the 3-azabicyclo[3.1.0]hexan-2-one scaffold, a structure of interest in synthetic methodology. rsc.org The reaction proceeds via a 5-exo-trig cyclization triggered by the deprotonation at the benzylic position of the N-benzylamide. rsc.org

| Precursor Type | Reaction Conditions | Product Scaffold | Yield | Source |

|---|---|---|---|---|

| N,N-dibenzyl substituted bromocyclopropane | Excess potassium tert-butoxide, anhydrous conditions | 3-Azabicyclo[3.1.0]hexan-2-one | up to 80% | rsc.org |

| N-benzylcarboxamide and bromocyclopropane | Alkoxide bases | Substituted 3-azabicyclo[3.1.0]hexan-2-one | Moderate | rsc.org |

Multi-Component and Condensation Reactions

Complex heterocyclic systems can be integrated into the propanamide structure using multi-component or condensation reactions. An Ugi-based assembly has been utilized to synthesize N-Benzyl-2-methyl-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e] Current time information in Bangalore, IN.researchgate.netdiazepin-1-yl)propanamide. acs.org This reaction demonstrates the attachment of a benzodiazepine, a seven-membered heterocycle, to the alpha-carbon of the isobutyryl moiety of the parent structure. acs.org

| Starting Materials | Reaction Type | Product Name | Yield | Source |

|---|---|---|---|---|

| Components for Ugi reaction | Ugi-based assembly | N-Benzyl-2-methyl-2-(5-methyl-2-oxo-2,3-dihydro-1H-benzo[e] Current time information in Bangalore, IN.researchgate.netdiazepin-1-yl)propanamide | 44% | acs.org |

| Components for Ugi reaction | Ugi-based assembly | N-Benzyl-2-methyl-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e] Current time information in Bangalore, IN.researchgate.netdiazepin-1-yl)propanamide | 45% | acs.org |

| Salicylaldehyde, N-benzylcyanoacetamide | Knoevenagel Condensation | N-benzyl-2-imino-2H-chromene-3-carboxamide | Not specified | evitachem.com |

Alkylation of Heterocycles

An alternative approach involves the alkylation of a pre-existing heterocyclic nucleus with a propanamide-containing electrophile. For example, oxygen-tethered N-methyl-aryloxypropanamides have been prepared by alkylating a 2-phenyl-4-quinolone with 2-bromo-N-methyl-N-phenylpropanamide in the presence of a base. acs.org This reaction connects the propanamide side chain to the quinoline (B57606) heterocycle through an ether linkage. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of N Benzyl 2 Methylpropanamide and Its Analogs

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure of N-benzyl-2-methylpropanamide by probing the vibrational modes of its constituent chemical bonds. scielo.br

Detailed Spectral Assignments and Vibrational Frequencies

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The assignments for these bands are derived from established group frequency regions and comparison with analogous structures. spectroscopyonline.commasterorganicchemistry.com

A prominent feature in the spectrum is the N-H stretching vibration, which typically appears as a single, sharp peak for secondary amides in the region of 3300-3500 cm⁻¹. spectroscopyonline.comnih.gov The aliphatic C-H stretching vibrations originating from the isopropyl and benzyl (B1604629) methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ range.

The most characteristic absorptions for amides, the Amide I and Amide II bands, are crucial for structural confirmation. leibniz-fli.de The Amide I band, appearing between 1630 and 1690 cm⁻¹, is primarily attributed to the C=O stretching vibration. masterorganicchemistry.comresearchgate.net The Amide II band, found between 1510 and 1580 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.deresearchgate.net

Below is a table summarizing the key FT-IR spectral assignments for this compound.

Table 1: FT-IR Spectral Data for this compound

| Vibrational Frequency (cm⁻¹) | Assignment | Description of Vibrational Mode |

|---|---|---|

| ~3300 | ν(N-H) | N-H stretching |

| ~3060-3030 | ν(C-H) aromatic | Aromatic C-H stretching of the benzyl group |

| ~2965 | ν(C-H) aliphatic | Asymmetric and symmetric C-H stretching of isopropyl and methylene groups |

| ~1640 | Amide I | C=O stretching |

| ~1545 | Amide II | N-H bending coupled with C-N stretching |

| ~1455 | δ(C-H) | C-H scissoring and bending of methylene and methyl groups |

Influence of Molecular Structure on Vibrational Modes

Amide Linkage : The resonance within the O=C-N group gives the C-N bond partial double-bond character, affecting the frequencies of both the C=O (Amide I) and N-H/C-N (Amide II) vibrations. spectroscopyonline.com Hydrogen bonding between amide molecules in the solid state or in concentrated solutions can cause a shift of the N-H and Amide I bands to lower wavenumbers.

Benzyl Group : This group contributes characteristic peaks corresponding to aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

Isopropyl Group : The presence of the isopropyl moiety is confirmed by strong aliphatic C-H stretching bands below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1455 cm⁻¹.

While specific FT-Raman data for the title compound is not widely reported, the technique would be expected to show strong signals for the symmetric and aromatic vibrations, such as the C=C stretching of the benzene (B151609) ring, providing complementary information to the FT-IR spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Proton and Carbon NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound provide a complete map of its atomic connectivity. The chemical shifts are influenced by the electron density around each nucleus, which is modulated by the presence of electronegative atoms and aromatic rings. rsc.org

In the ¹H NMR spectrum, the five protons of the benzyl group's phenyl ring typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The amide proton (N-H) gives rise to a broad signal that can vary in chemical shift depending on solvent and concentration. The two benzylic protons (-CH₂-) adjacent to the nitrogen atom are expected around 4.4 ppm. The methine proton (-CH-) of the isopropyl group appears as a multiplet further upfield, and the six equivalent methyl protons (-CH₃) of the isopropyl group produce a characteristic doublet at the highest field position.

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. libretexts.org The carbonyl carbon (C=O) is the most deshielded, appearing at the low-field end of the spectrum (~175-178 ppm). The aromatic carbons of the benzyl group resonate in the ~127-138 ppm range. The benzylic carbon (-CH₂) is typically found around 44 ppm, while the carbons of the isopropyl group appear at higher field strengths. researchgate.netnih.govrsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.20-7.40 | Multiplet | 5H |

| Amide (N-H) | ~6.0-7.5 (variable) | Broad Singlet | 1H |

| Benzylic (N-CH₂) | ~4.45 | Doublet | 2H |

| Isopropyl (-CH) | ~2.50 | Septet | 1H |

| Isopropyl (-CH₃) | ~1.15 | Doublet | 6H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~177.0 |

| Aromatic (C, ipso) | ~138.5 |

| Aromatic (CH, ortho/meta/para) | ~127.0-129.0 |

| Benzylic (N-CH₂) | ~44.0 |

| Isopropyl (-CH) | ~36.0 |

| Isopropyl (-CH₃) | ~19.5 |

Stereochemical Diagnosis via NMR Non-equivalence of Benzyl Protons

A fascinating and diagnostically powerful feature in the ¹H NMR spectra of many N-benzyl amides is the chemical non-equivalence of the two benzylic protons. researchgate.net Due to the partial double-bond character of the amide C-N bond, rotation around it is restricted. scielo.brnih.gov This restricted rotation can create a chiral axis, rendering the two protons on the adjacent benzylic carbon diastereotopic. acs.orgntis.gov

Diastereotopic protons reside in different chemical environments and are therefore magnetically non-equivalent, meaning they have different chemical shifts. researchgate.net Consequently, instead of appearing as a simple doublet (from coupling to the single N-H proton), they often manifest as a more complex pattern, typically an "AB quartet," where each of the two signals is further split into a doublet by the geminal coupling between them. This observation provides strong evidence for the hindered rotation characteristic of the amide bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. semanticscholar.orgyoutube.com

For this compound, the molecular formula is C₁₁H₁₅NO. The calculated monoisotopic mass of the neutral molecule is 177.11536 u. HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺, which would have a theoretical m/z of 178.12264. The ability of HRMS to measure this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. libretexts.org Common fragmentation pathways for N-benzyl amides under electron impact or collision-induced dissociation include: unl.ptnih.gov

Formation of the Tropylium (B1234903) Ion : Cleavage of the benzyl C-N bond characteristically produces the highly stable tropylium cation (C₇H₇⁺) at m/z 91. core.ac.uk

Amide Bond Cleavage : Scission of the amide bond can lead to the formation of an isobutyryl cation ([CH(CH₃)₂CO]⁺) at m/z 71 or the corresponding benzylamine (B48309) fragment.

The combination of an accurate mass measurement of the molecular ion and the observation of these characteristic fragment ions provides conclusive proof of the identity and structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline solid state is determined by X-ray crystallography. For this compound, while a specific crystal structure is not publicly available, a detailed analysis can be extrapolated from closely related analogs, such as N-benzylacetamide. The study of these analogs provides significant insights into the expected molecular geometry, crystal packing, and intermolecular forces that govern the solid-state architecture of this compound.

Crystal Packing Analysis and Intermolecular Hydrogen Bonding

In the solid state, molecules of secondary amides like this compound are organized in a repeating lattice structure, primarily dictated by the formation of intermolecular hydrogen bonds. The amide functional group, containing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), plays a crucial role in the supramolecular assembly.

Based on the crystal structure of N-benzylacetamide, it is established that molecules are interconnected by N—H⋯O hydrogen bonds. researchgate.net This interaction is a defining feature of secondary amides, where the hydrogen atom of the amide group of one molecule forms a strong electrostatic interaction with the carbonyl oxygen atom of a neighboring molecule. rsc.orgias.ac.in These hydrogen bonds typically lead to the formation of infinite chains or catemers, where molecules are linked head-to-tail. researchgate.net In the case of N-benzylacetamide, these chains propagate through the crystal lattice, creating a stable, ordered arrangement. researchgate.net The general strength of these N—H⋯O hydrogen bonds is a critical factor in determining the physical properties of the material, such as its melting point and solubility.

| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Crystal Packing |

| Hydrogen Bond | N-H | C=O | Linear or near-linear | Formation of infinite chains, primary structural motif |

| van der Waals | C-H | π-system (benzyl) | Variable | Stabilization of packing between chains |

| van der Waals | C-H | C-H | Variable | General space-filling and stabilization |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of how neighboring molecules interact. For a molecule like this compound, the Hirshfeld surface would be used to analyze the relative contributions of different types of intermolecular contacts.

H⋯H Contacts: Given the abundance of hydrogen atoms on the benzyl and isopropyl groups, these contacts are expected to be the most prevalent, often contributing over 40-50% of the total Hirshfeld surface area. uomphysics.netnih.gov They represent general, non-directional van der Waals forces.

C⋯H/H⋯C Contacts: These interactions, which include C—H⋯π contacts between the aliphatic protons and the aromatic ring of a neighboring molecule, are also significant, typically accounting for 25-40% of the surface area. nih.govnih.gov They are crucial for the stabilization of the packing arrangement of the aromatic rings.

O⋯H/H⋯O Contacts: These contacts are the graphical representation of the strong N—H⋯O hydrogen bonds discussed previously. They appear as distinct, sharp spikes on the two-dimensional fingerprint plot of the Hirshfeld surface, indicating their specific and directional nature. uomphysics.netnih.gov Their contribution to the surface area is generally in the range of 10-20%. nih.gov

| Contact Type | Typical Contribution (%) | Description |

| H⋯H | 40 - 55% | General van der Waals forces, most abundant contact. uomphysics.net |

| C⋯H/H⋯C | 25 - 40% | Includes C—H⋯π interactions, important for stacking. nih.gov |

| O⋯H/H⋯O | 10 - 20% | Represents the key N—H⋯O hydrogen bonds. nih.gov |

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily defined by the rotational barrier around the C—N amide bond. Due to the partial double bond character of this bond, resulting from resonance between the nitrogen lone pair and the carbonyl group, rotation is significantly restricted. nih.govcdnsciencepub.com This restriction gives rise to the existence of distinct conformational isomers, or rotamers, which can be observed in solution.

For secondary amides, these conformers are typically referred to as cis (Z) and trans (E) isomers. The trans conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C—N bond, is generally more stable due to reduced steric hindrance. The cis conformation, with these groups on the same side, is sterically less favorable. However, in N-substituted amides, the relative stability can be influenced by the nature of the substituents. nih.govacs.org

The presence of the bulky isopropyl group attached to the carbonyl carbon and the benzyl group on the nitrogen atom in this compound suggests a significant energy barrier to rotation. This steric hindrance is expected to further destabilize the cis conformer, making the trans conformer the predominantly populated state in solution under normal conditions. The equilibrium between these conformers can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different chemical environments of the atoms in each rotamer. cdnsciencepub.com

| Conformer | Relative Position of Substituents | Expected Relative Stability | Reason |

| trans (E) | Benzyl and Isopropyl groups on opposite sides of C-N bond | More Stable (Major) | Minimized steric repulsion |

| cis (Z) | Benzyl and Isopropyl groups on the same side of C-N bond | Less Stable (Minor) | Increased steric hindrance |

Computational Chemistry and Theoretical Modeling in N Benzyl 2 Methylpropanamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of N-benzyl-2-methylpropanamide. These computational methods provide a molecular-level description that is inaccessible through experimental means alone. They allow for the precise calculation of the molecule's geometry, orbital energies, and electron distribution, which collectively determine its chemical character.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. The process involves calculating the molecule's electron density to determine the ground-state energy. By systematically adjusting the positions of the atoms to minimize this energy, the algorithm identifies the lowest-energy conformation.

For this compound, a DFT geometry optimization would precisely calculate the bond lengths, bond angles, and dihedral angles. Key structural parameters, such as the planarity of the amide group, the orientation of the benzyl (B1604629) ring relative to the amide plane, and the conformation of the isopropyl group, would be determined. This foundational analysis is crucial, as the optimized geometry is the basis for all other subsequent computational property calculations. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for achieving accurate results that correlate well with experimental data, should it become available.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (Note: The following values are hypothetical examples of what a DFT calculation would yield and are for illustrative purposes only.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-N (Amide) | 1.35 Å |

| Bond Length | N-CH₂ (Benzyl) | 1.46 Å |

| Bond Angle | O=C-N | 122.5° |

| Dihedral Angle | C(Aryl)-C(Benzyl)-N-C(Amide) | -85.0° |

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and its propensity to react with electrophiles. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and reactivity towards nucleophiles. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. organic-chemistry.org Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the amide group and the benzyl ring due to the presence of π-electrons and the nitrogen lone pair, while the LUMO would likely be distributed over the antibonding orbitals of the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These values are for illustrative purposes to show the expected output of an FMO analysis.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.50 | Electron-donating capacity; localized on benzyl ring and amide N |

| LUMO | -0.85 | Electron-accepting capacity; localized on antibonding π* orbitals |

| Energy Gap (ΔE) | 5.65 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red and yellow areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, highlighting electron-poor regions that are prone to nucleophilic attack. nih.gov Green areas are neutral.

For this compound, an MEP map would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. The regions around the amide hydrogen and the hydrogens of the benzyl group would exhibit positive potential (blue), identifying them as sites for nucleophilic interaction. researchgate.net The MEP map provides a clear and intuitive guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. nih.gov This method is particularly useful for studying intramolecular interactions, such as electron delocalization and hyperconjugation.

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected, such as the delocalization of the nitrogen's lone pair (nN) into the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of the amide resonance and contributes to the planarity and stability of the amide bond. Other hyperconjugative interactions, such as those between C-H or C-C sigma bonds and adjacent antibonding orbitals, could also be quantified to provide a complete picture of the molecule's electronic stabilization. researchgate.net

Table 3: Illustrative NBO Analysis for Key Interactions in this compound (Note: Data is hypothetical and represents typical findings for an amide structure.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | 60.5 | Amide Resonance |

| σ (CAryl-CBenzyl) | σ* (CBenzyl-N) | 4.8 | Hyperconjugation |

| σ (C-H) | σ* (C-N) | 2.1 | Hyperconjugation |

Atomic Charge Distribution and Electrophilicity Index Calculations

The distribution of electron density across a molecule can be quantified by calculating the partial atomic charges on each atom. Methods such as Natural Population Analysis (NPA), derived from NBO theory, provide a reliable way to assign these charges. This analysis for this compound would reveal that the carbonyl oxygen carries a significant negative charge, while the carbonyl carbon and the amide nitrogen and hydrogen atoms are positively charged, reflecting the polar nature of the amide bond.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. organic-chemistry.org This analysis is based on the topology of the electron density (ρ(r)). Critical points in the density, where the gradient is zero, are located and classified. A bond critical point (BCP) found between two nuclei indicates the presence of a chemical bond. researchgate.net

The properties of the electron density at the BCP provide profound insight into the nature of the bond. For this compound, QTAIM analysis would characterize every bond. For instance, the C=O and C-N amide bonds would be analyzed by evaluating the electron density (ρBCP) and its Laplacian (∇²ρBCP) at the BCP. A high ρBCP value signifies a strong covalent bond. The sign of the Laplacian indicates the nature of the interaction: ∇²ρBCP < 0 is characteristic of a shared (covalent) interaction, while ∇²ρBCP > 0 suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction. This analysis provides a fundamental, physics-based description of the chemical bonding within the molecule.

Molecular Docking and Receptor-Ligand Interaction Studies

Molecular docking simulations are instrumental in elucidating the potential binding of this compound to various protein targets. These computational methods predict the preferred orientation of the ligand when bound to a receptor, providing a model of the interaction at an atomic level.

Prediction of Protein-Ligand Binding Properties and Orientations

Through molecular docking, researchers can predict the binding affinity and the specific conformation that this compound adopts within the active site of a protein. This predictive capability is crucial for identifying potential biological targets and understanding the initial stages of ligand recognition. The process involves sophisticated algorithms that explore a multitude of possible binding poses, ranking them based on scoring functions that estimate the free energy of binding.

Identification of Key Interacting Amino Acid Residues in Target Proteins

A significant outcome of molecular docking studies is the identification of key amino acid residues that form crucial interactions with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the protein-ligand complex. By pinpointing these residues, researchers can gain a deeper understanding of the molecular basis of the compound's activity and propose modifications to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is particularly valuable for predicting the activity of new, unsynthesized analogs of this compound.

Application of Quantum Chemical Descriptors in QSAR

In the context of this compound, QSAR studies can employ a variety of molecular descriptors. Quantum chemical descriptors, derived from calculations based on quantum mechanics, provide detailed information about the electronic properties of the molecule. These can include parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moments, and partial atomic charges. The inclusion of these descriptors can significantly enhance the predictive power of a QSAR model.

Prediction of Biological Activity Profiles based on Structural Descriptors

By developing a robust QSAR model, it becomes possible to predict the biological activity of this compound and its derivatives. This predictive capacity allows for the virtual screening of a large number of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in-silico screening can dramatically accelerate the drug discovery process by focusing resources on the most promising candidates.

Thermodynamic Property Prediction and Stability Analysis

Computational methods are also employed to predict the thermodynamic properties of this compound, offering insights into its stability and behavior under various conditions. These predictions are based on fundamental principles of thermodynamics and statistical mechanics.

Theoretical calculations can provide estimates of key thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy. This information is vital for understanding the compound's stability and its potential to undergo chemical transformations. Stability analysis helps in predicting the shelf-life and degradation pathways of the compound, which is critical for its potential applications.

Structure Activity Relationship Sar Investigations for N Benzyl 2 Methylpropanamide and Its Functional Analogs

Identification of Key Pharmacophoric Elements for Biological Activity

Pharmacophore modeling for analogs of N-benzyl-2-methylpropanamide, particularly in the context of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, has conceptualized the structure into three essential regions: A, B, and C. nih.gov The A-region typically consists of a substituted phenyl group, such as a 3-fluoro-4-sulfonamidophenyl moiety, which has been identified as a key element for generating antagonistic activity. nih.gov The central part of the molecule, or B-region, acts as a linker. The C-region, which corresponds to the N-benzyl portion of this compound, is also crucial for high-affinity binding and potent antagonism. nih.govnih.gov

Docking analyses of highly potent analogs within homology models of their targets, such as the hTRPV1 receptor, suggest that the high affinity may be attributed to specific hydrophobic interactions established by these key pharmacophoric elements. nih.gov The interplay between these three regions defines the molecule's ability to fit into the binding pocket of its biological target and elicit a response.

Impact of Substituent Modifications on Bioactivity Profiles and Potency

The modification of substituents on the this compound scaffold has a profound impact on biological activity and potency. Studies on related structures, such as N-benzyl-2-acetamidopropionamide derivatives, have demonstrated that the introduction of specific substituents can dramatically enhance desired effects, such as anticonvulsant activity. nih.gov

A key hypothesis validated by research is that placing a small, substituted heteroatom moiety at a specific distance from the core structure is crucial for maximal activity. nih.gov For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives where various heteroatom substituents (chloro, bromo, iodo, oxygen, nitrogen, and sulfur) were incorporated at the C(3) site, significant differences in potency were observed. nih.gov The two most potent compounds were the oxygen-substituted derivatives, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide, which showed highly potent anticonvulsant effects in maximal electroshock-induced seizure tests. nih.gov

Similarly, in another class of compounds, N-benzyl substitution on phenethylamine (B48288) agonists was found to confer a significant increase in both binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. nih.gov The nature of the substituent on the N-benzyl group can also influence the interaction of other parts of the molecule with the receptor. nih.gov For example, modifications to the N-benzyl portion of certain aryl tetrazole derivatives altered their inhibitory activity against various metallo-β-lactamase enzymes. rsc.org

| Compound | C(3) Substituent | ED₅₀ in Mice (mg/kg, i.p.) | ED₅₀ in Rats (mg/kg, p.o.) |

|---|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | -OCH₃ | 8.3 | 3.9 |

| N-benzyl-2-acetamido-3-ethoxypropionamide | -OCH₂CH₃ | 17.3 | 19 |

| Phenytoin (Reference) | N/A | 6.5 | 23 |

Stereochemical Influence on Target Recognition and Pharmacological Effects

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of how this compound analogs interact with their biological targets. The presence of chiral centers in these molecules means they can exist as different stereoisomers, which may have distinct pharmacological profiles. nih.gov

Research on anticonvulsant N-benzyl-2-acetamidopropionamide derivatives has shown a strong stereochemical preference for activity. nih.gov For the highly potent analog, N-benzyl-2-acetamido-3-methoxypropionamide, the biological activity was found to reside almost exclusively in the (R)-stereoisomer. nih.gov This indicates that the specific spatial orientation of the substituents is essential for optimal binding to the molecular target responsible for the anticonvulsant effect. Such findings underscore the importance of stereochemistry in drug design, as the desired therapeutic effect can be isolated in a single isomer while minimizing potential effects from other, less active isomers. nih.gov

Understanding Enantiomeric Differences in Biological Activities

Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in biological activity, both quantitatively and qualitatively. nih.gov This principle is clearly demonstrated in functional analogs of this compound.

A study evaluating the individual enantiomers of N-benzyl-2-acetamido-3-methoxypropionamide revealed a stark difference in their anticonvulsant potency. The (R)-enantiomer was highly active, whereas the (S)-enantiomer was largely inactive. nih.gov This substantial difference in activity between the two stereoisomers highlights that the biological target can effectively distinguish between the enantiomers, with only one fitting correctly to produce the desired pharmacological response. nih.gov In other classes of compounds, such as bibenzyl enantiomers, similar differences have been observed in their anti-inflammatory and neuroprotective activities, further confirming that the absolute configuration of a molecule can be a crucial factor in its biological function. frontiersin.org

| Enantiomer | ED₅₀ in Mice (mg/kg, i.p.) |

|---|---|

| (R)-isomer | 4.5 |

| (S)-isomer | > 100 |

Advanced Research Applications and Biological Relevance of N Benzyl 2 Methylpropanamide Derivatives

Medicinal Chemistry Exploration of Therapeutic Potential

The core structure of N-benzyl-2-methylpropanamide has served as a versatile scaffold for the development of novel therapeutic agents. By systematically modifying its chemical structure, researchers have been able to fine-tune its pharmacological properties, leading to the identification of derivatives with significant potential in various disease models.

Anticonvulsant Activity Studies and Optimization Strategies

Derivatives of this compound have been extensively investigated for their anticonvulsant properties, with research focusing on optimizing their efficacy and understanding their structure-activity relationships (SAR). One of the most notable examples is Lacosamide, chemically known as (R)-N-benzyl-2-acetamido-3-methoxypropionamide, which has been approved for the treatment of partial-onset seizures.

Studies have shown that small, non-polar, and non-bulky substituents at the 3-oxy position of the propionamide (B166681) backbone can lead to pronounced seizure protection in the maximal electroshock (MES) seizure test. nih.gov The introduction of larger groups at this position tends to decrease anticonvulsant activity, although this can be partially offset by including unsaturated moieties. nih.gov

A key hypothesis that has been validated is that the placement of a small, substituted heteroatom moiety one atom away from the C(2) position is crucial for maximal anticonvulsant activity. researchgate.net For instance, the introduction of a methoxy (B1213986) or ethoxy group at the C(3) position has resulted in highly potent compounds. researchgate.net Specifically, the (R)-stereoisomer of the methoxy-substituted derivative, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, has been shown to be the primary contributor to the anticonvulsant effect. researchgate.net

The following table summarizes the anticonvulsant activity of selected N-benzyl-2-acetamidopropionamide derivatives in the MES test:

| Compound Name | Stereoisomer | Animal Model | Administration | ED₅₀ (mg/kg) |

| N-benzyl-2-acetamido-3-methoxypropionamide | (R) | Mice | i.p. | 4.5 |

| N-benzyl-2-acetamido-3-methoxypropionamide | (S) | Mice | i.p. | >100 |

| N-benzyl-2-acetamido-3-methoxypropionamide | (R,S) | Rats | p.o. | 3.9 |

| N-benzyl-2-acetamido-3-ethoxypropionamide | (R,S) | Mice | i.p. | 17.3 |

| N-benzyl-2-acetamido-3-ethoxypropionamide | (R,S) | Rats | p.o. | 19 |

| Phenytoin (Reference Drug) | - | Mice | i.p. | 6.5 |

| Phenytoin (Reference Drug) | - | Rats | p.o. | 23 |

Data sourced from literature. researchgate.net

These findings underscore the importance of stereochemistry and the nature of substituents in the design of potent anticonvulsant agents based on the this compound scaffold.

Anticancer Activity Research and Apoptosis Induction Mechanisms

The therapeutic potential of N-benzylamide derivatives extends into oncology, where novel compounds have been designed and synthesized as tubulin polymerization inhibitors. nih.gov Tubulin is a critical protein involved in cell division, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

One study detailed a series of novel N-benzylbenzamide derivatives, a structurally related class, that exhibited significant antiproliferative activities against several cancer cell lines with IC₅₀ values in the nanomolar range. nih.gov The lead compound from this series was found to bind to the colchicine (B1669291) binding site on tubulin, leading to potent anti-vascular activity. nih.gov Furthermore, a pro-drug form of this compound significantly inhibited tumor growth in an allograft mouse model without causing obvious toxicity. nih.gov

The cytotoxic effects of various N-benzylamide and related heterocyclic derivatives have been evaluated against a panel of human cancer cell lines. The table below presents the in vitro anticancer activity of a representative N-benzylbenzamide derivative.

| Compound | Cancer Cell Line | IC₅₀ (nM) |

| 20b | A549 (Lung) | 12 |

| 20b | HCT-116 (Colon) | 15 |

| 20b | MCF-7 (Breast) | 27 |

| 20b | HeLa (Cervical) | 19 |

Data represents a selection of findings from a study on N-benzylbenzamide derivatives. nih.gov

These results highlight the potential of N-benzylamide derivatives as a promising class of antitumor agents, with apoptosis induction via tubulin polymerization inhibition being a key mechanism of action.

Antimicrobial and Antiviral Property Investigations

Research into N-benzyl derivatives has also uncovered promising antimicrobial and antiviral activities. Synthetic O-benzyl derivatives, for example, have demonstrated potent activity against Gram-positive bacteria and fungi. mdpi.com The structure-activity relationship studies in this area have indicated that N-benzyl and imidazole-substituted O-benzyl derivatives are among the most active compounds against Gram-positive bacteria. mdpi.com

In the realm of antiviral research, while direct studies on this compound are limited, related benzazine derivatives such as quinazolines have shown significant activity against viruses like influenza A. nih.gov The exploration of N-benzylamide scaffolds in this context is an emerging area of interest. The mechanism of antimicrobial action for some derivatives is thought to involve the disruption of the normal permeability of the cell membrane. mdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) values for a representative benzyl (B1604629) bromide derivative, showcasing the potential of the benzyl moiety in antimicrobial agents.

| Compound | Microorganism | MIC (mg/mL) |

| Benzyl bromide 1c | Streptococcus pyogenes | 0.5 |

| Benzyl bromide 1c | Enterococcus faecalis | 2 |

| Benzyl bromide 1c | Staphylococcus aureus | 4 |

| Benzyl bromide 1c | Klebsiella pneumoniae | 4 |

| Benzyl bromide 1a | Candida albicans | 0.25 |

Data from a study on synthetic benzyl bromides. nih.gov

These findings suggest that the N-benzylamide framework is a viable starting point for the development of new antimicrobial and potentially antiviral agents.

Studies on Sodium Channel Modulation and Blockade

A primary mechanism of action for the anticonvulsant and analgesic effects of some this compound derivatives is the modulation of voltage-gated sodium channels (VGSCs). mdpi.com These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.gov

Lacosamide, for instance, has a distinct mechanism of action compared to traditional sodium channel blockers. It selectively enhances the slow inactivation of VGSCs, a process that stabilizes the channels in a non-conducting state. mdpi.com This modulation of slow inactivation is thought to be a key factor in its ability to control neuronal hyperexcitability without affecting normal neuronal function. The benzyloxyphenyl pharmacophore has been identified as a structural unit that promotes this slow inactivation of sodium channels. unc.edu

The development of N-aryloxypropylbenzylamines, which are structurally related to N-benzylamides, has led to the discovery of potent and subtype-selective inhibitors of NaV1.2 channels. nih.gov This selectivity is a significant advancement, as it may lead to therapies with fewer side effects.

Exploration of Analgesic and Central Nervous System (CNS) Activities

The modulation of sodium channels by this compound derivatives also underpins their potential as analgesic agents, particularly for neuropathic pain. nih.gov By blocking the aberrant firing of neurons associated with nerve damage, these compounds can alleviate chronic pain states.

Furthermore, broader investigations into the CNS activities of related structures have revealed promising results. For example, a series of benzothiazole-benzamides were evaluated for both analgesic and antidepressant activities, with several compounds showing highly significant effects compared to standard drugs. biomedpharmajournal.org This suggests that the benzamide (B126) core, a key feature of this compound, can be incorporated into molecules with a wider range of CNS therapeutic applications. The analgesic activity is often assessed using thermal stimulus techniques, where an increase in reaction time indicates an analgesic effect. biomedpharmajournal.org

Enzyme Inhibition and Receptor Binding Assays (e.g., Carbonic Anhydrase, Neurotransmitter Receptors)

The versatility of the N-benzylamide scaffold is further demonstrated by its application in the development of enzyme inhibitors and receptor ligands. Derivatives incorporating a benzenesulfonamide (B165840) moiety have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Certain derivatives have shown potent and selective inhibition of specific CA isoforms, such as hCA II and VII, which are implicated in neurological conditions. nih.govresearchgate.net

In the context of neurotransmitter receptors, N-benzyltryptamines have been studied for their binding affinity and functional activity at serotonin (B10506) 5-HT₂ receptor subtypes. nih.gov These studies have revealed that N-benzylation can significantly alter the selectivity and efficacy of these compounds, with some derivatives acting as full agonists at the 5-HT₂C receptor while showing low efficacy at the 5-HT₂A subtype. nih.gov Additionally, benzyl derivatives isolated from natural sources have been shown to possess binding affinity for human opioid and cannabinoid receptors, which are key targets for pain modulation. nih.gov

The following table shows the inhibitory activity of selected N-benzyl substituted sulfonamides against human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |

| 8d | 258.4 | 5.8 | 3.0 |

| 8e | 301.9 | 7.2 | 5.3 |

| 8m | 189.3 | 165.8 | 154.6 |

Data from a study on benzenesulfonamide-hydantoin derivatives. nih.gov

These findings illustrate the broad biological relevance of this compound derivatives, extending beyond ion channel modulation to encompass key enzymes and G-protein coupled receptors.

Role in Advanced Organic Synthesis and Materials Science

The unique structural characteristics of this compound derivatives make them valuable components in the fields of organic synthesis and materials science. Their utility ranges from serving as foundational units for larger, more complex molecules to being key ingredients in the development of novel polymers and resins.

Building Blocks for Complex Chemical Syntheses

This compound and its analogues are recognized as versatile building blocks in the creation of new chemical entities. sinocurechem.com Their structure allows for a variety of chemical modifications, making them ideal starting points for the synthesis of complex molecules, particularly in the realm of pharmaceutical research. The amide group's inherent nucleophilicity is a key feature, enabling it to readily participate in reactions like amide bond formation, which is fundamental in peptide synthesis. google.com

The synthesis of α,β-unsaturated amides that incorporate α-aminophosphonates, for instance, can be achieved through a multi-step process that starts with the Kabachnik–Fields reaction of aldehydes, benzylamine (B48309), and dimethyl phosphite. mdpi.com This highlights the role of benzylamine derivatives in constructing molecules with potential biological activity.

A variety of this compound derivatives have been synthesized and studied, showcasing the adaptability of this chemical scaffold. The following table provides examples of such derivatives:

| Derivative Name | CAS Number |

| N-benzyl-2-bromo-2-methylpropanamide | 60110-37-4 |

| N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-methylpropanamide | 1160844-31-4 |

| N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide | 376348-67-3 |

This table showcases a selection of this compound derivatives, illustrating the chemical diversity that can be achieved from this core structure.

Precursors in Polymer Science and Functional Material Development

In the field of polymer science, primary benzylamines are considered important building blocks for further derivatization in the polymer industry. nih.gov This suggests the potential for this compound derivatives to serve as precursors in the development of advanced polymers. The incorporation of such amide structures can influence the properties of the resulting polymer, such as thermal stability and mechanical strength.

Research into sequence-controlled polymers has utilized N-substituted maleimides, which share the amide functional group, to create polymers with defined microstructures. researchgate.net This indicates a potential application for this compound derivatives in the synthesis of highly tailored and functional polymers.

Research on Epoxy Resins and Related Applications

The amide functional group present in this compound suggests its potential utility in the field of epoxy resins. Amide and polyamide compounds are known to be effective curing agents for epoxy resins. sinocurechem.comspecialchem.com These curing agents react with the epoxy groups to form a cross-linked network, and the choice of curing agent significantly influences the final properties of the cured material, including pot life, dry time, and wetting ability. vanguardconcretecoating.com

Polyamide curing agents, for example, can impart flexibility, adhesion, and water resistance to the cured epoxy. specialchem.com While amine-based curing agents are also common, amide-based agents are noted for being more surface tolerant and less affected by moisture. vanguardconcretecoating.com The introduction of an this compound derivative as a curing agent or modifier could therefore be a strategy to tailor the properties of epoxy resins for specific applications. Furthermore, benzyl alcohol, a related compound, is used as a modifier in epoxy resins to reduce viscosity and catalyze the curing reaction. google.comhanepoxy.net

Mechanistic Insights into Biological Interactions

Derivatives of this compound have been investigated for their interactions with biological systems. These studies provide insights into how these molecules might modulate the function of macromolecules and influence cellular activities.

Modulation of Specific Biological Macromolecules

The chemical structure of this compound derivatives allows them to interact with biological targets such as enzymes and receptors. sinocurechem.com The benzyl and phenoxy moieties, when present, can play a crucial role in enhancing the binding affinity and selectivity of these compounds for specific biological pathways. sinocurechem.com